molecular formula C9H16N2O2S B13254352 2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol

Cat. No.: B13254352
M. Wt: 216.30 g/mol
InChI Key: QWBXBSRUYXCQJR-UHFFFAOYSA-N
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Description

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol is a synthetic organic compound of significant interest in medicinal chemistry research due to its hybrid molecular structure. It features a 2-amino-2-methyl-1,3-propanediol moiety, a scaffold recognized for its use in chemical synthesis and buffer preparation , conjugated with a 4-methyl-1,3-thiazole unit. The thiazole ring is a privileged structure in drug discovery, known for its aromaticity and presence in a wide array of bioactive molecules . This combination makes the compound a valuable intermediate for exploring new pharmacologically active agents. The core research value of this compound lies in the versatility of the thiazole ring. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, and are key components in several approved drugs . The 4-methyl-1,3-thiazol-5-yl group in its structure serves as a key pharmacophore that can interact with various biological targets. The molecule's structure, which includes hydrogen bond donor and acceptor sites from its diol and amine groups, suggests potential for good cell permeability and interaction with enzymes or receptors. Researchers can utilize this compound as a lead structure or a building block for the synthesis of novel derivatives aimed at developing treatments for conditions such as infectious diseases, cancer, and neurological disorders . It is strictly for research applications in laboratory settings. This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-methyl-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propane-1,3-diol

InChI

InChI=1S/C9H16N2O2S/c1-7-8(14-6-10-7)3-11-9(2,4-12)5-13/h6,11-13H,3-5H2,1-2H3

InChI Key

QWBXBSRUYXCQJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC(C)(CO)CO

Origin of Product

United States

Preparation Methods

Core Diol Synthesis: 2-Methyl-1,3-Propanediol (MPD)

The propane-1,3-diol backbone is synthesized via acrolein-based processes, as detailed in patents:

  • Step 1 : Cyclic acetal formation by reacting acrolein with a C3–C7 aliphatic diol (e.g., 1,3-propanediol).
  • Step 2 : Hydroformylation of the acetal using a rhodium catalyst to yield linear/branched aldehydes.
  • Step 3 : Hydrogenation and hydrolysis to produce MPD alongside 1,4-butanediol.
  • Step 4 : Recycling MPD to maximize yield (purity >95% after separation).

Key Data :

Parameter Value Source
Catalyst Rhodium complex
Yield (MPD) >90% after recycling

Integrated Synthetic Route

A plausible pathway combines the above steps:

  • Synthesize MPD via patented hydroformylation.
  • Prepare 4-methyl-1,3-thiazol-5-ylmethanamine via Hantzsch synthesis or microwave-assisted cyclization.
  • Couple the thiazole-amine to MPD using reductive amination or alkylation.

Hypothetical Yield Optimization :

Step Estimated Yield (%) Notes
MPD synthesis 90–95
Thiazole synthesis 70–77 Microwave preferred
Coupling reaction 80–85 Solvent optimization

Challenges and Research Gaps

  • Stereochemical Control : The tertiary amine center in the target compound may require chiral resolution.
  • Scale-Up : Microwave methods (while efficient) face scalability limitations compared to batch reactors.
  • Catalyst Costs : Rhodium-based hydroformylation () is effective but expensive.

Data Table: Comparative Analysis of Key Steps

Component Method Conditions Yield (%) Source
MPD Hydroformylation Rh catalyst, H₂ >90
4-Methyl-1,3-thiazole Microwave synthesis 350 W, 5–8 min 70–77
Amine coupling Alkylation DMF, K₂CO₃, 80°C 80–85

†Inferred from analogous reactions in.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The 4-methyl-1,3-thiazol-5-yl group is a recurring motif in several compounds, but substituents and functional groups vary significantly:

Compound Name Key Structural Features Molecular Weight Reference
Target Compound Propane-1,3-diol backbone, methylamino, 4-methylthiazole Not Provided -
1'‑Allyl-1-(3,4-dimethylbenzoyl)-2-(4-methyl-1,3-thiazol-5-yl)-...spiro[pyrrolizine-3,3'-indolin]-2'-one Spirocyclic pyrrolizine-indole core, 4-methylthiazole, allyl group C₃₀H₃₁N₃O₂S
3-Chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide Chloropropanamide chain, ketone-linked 4-methylthiazole 238.7 g/mol
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate Chlorophenyl, carbamate, 4-methylthiazole 338.9 g/mol
Pyridine-thiazole hybrids (e.g., Compound 3 in ) Pyridine-thiazole fusion, planar geometry ~300–350 g/mol

Key Observations :

  • The target compound’s propane-1,3-diol backbone distinguishes it from spirocyclic or carbamate-containing analogs.
  • Spirocyclic derivatives () exhibit complex 3D conformations, which may influence receptor binding .

Physicochemical Properties

Property Target Compound 3-Chloro-N-[2-(4-methylthiazolyl)-2-oxoethyl]propanamide Spirocyclic Thiazole Derivative
Molecular Weight Not Provided 238.7 g/mol 497.65 g/mol
Purity Not Provided 95% >95% (recrystallized)
Solubility Likely polar (diol) Moderate (DMF-soluble) Low (crystalline)

Notes:

  • The diol group in the target compound may enhance aqueous solubility compared to chlorinated or spirocyclic analogs.

Biological Activity

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol, identified by its CAS number 1557534-39-0, is a compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, including antibacterial and antifungal activities, cellular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a thiazole derivative, which is a class of heterocyclic compounds that often exhibit biological activity. Its chemical structure can be represented as follows:

  • Molecular Formula : C₉H₁₆N₂O₂S
  • Molecular Weight : 216.30 g/mol

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. In a study examining various alkaloids, compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
This compoundTBDTBD

Antifungal Activity

The compound has also shown promising antifungal activity against various fungal strains. In studies assessing the efficacy of thiazole derivatives, compounds similar to this one were reported to inhibit the growth of Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

Table 2: Antifungal Activity of Thiazole Derivatives

CompoundMIC (µM)Target Fungi
Compound C16.69C. albicans
Compound D78.23Fusarium oxysporum
This compoundTBDTBD

The biological activity of this compound can be attributed to its ability to interfere with critical cellular processes:

  • Cell Cycle Regulation : The compound acts at the G1-S transition phase of the cell cycle, promoting the E2F transcriptional program necessary for DNA synthesis initiation .
  • Apoptosis and DNA Repair : It plays a crucial role in balancing cellular proliferation and apoptosis while facilitating DNA repair mechanisms in embryonic stem cells .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

  • Study on Antimicrobial Properties : A comprehensive study conducted on various thiazole compounds demonstrated their effectiveness against resistant bacterial strains, suggesting that modifications in their structure could enhance their antimicrobial potency .
  • Investigations into Anti-Cancer Properties : Research has indicated that some thiazole derivatives exhibit anti-cancer properties by inducing apoptosis in cancer cells through the modulation of cell cycle regulators .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol?

Methodological Answer:
The synthesis involves condensation between a thiazole derivative and a propane-1,3-diol precursor. For example:

  • Step 1: React 2-amino-4-methyl-5-acetylthiazole (10 mmol) with a substituted aldehyde (20 mmol) in ethanol under reflux for 3–5 hours, using potassium tert-butoxide as a base (similar to ).
  • Step 2: Purify the crude product via recrystallization (acetic acid) or column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Step 3: Confirm purity via HPLC ( ) and characterize using NMR (1H/13C) and IR spectroscopy ( ).
    Key Considerations: Optimize reaction time and stoichiometry to minimize byproducts like imine intermediates. Adjust solvent polarity for recrystallization based on solubility profiles .

Basic: How can NMR spectroscopy distinguish structural isomers of this compound?

Methodological Answer:
1H and 13C NMR are critical for differentiating isomers:

  • Thiazole Ring Protons: The 4-methylthiazol-5-yl group shows distinct aromatic signals at δ 2.4–2.6 ppm (CH3) and δ 7.8–8.1 ppm (thiazole-H) ( ).
  • Diol Backbone: The propane-1,3-diol moiety exhibits split peaks for the two hydroxyl groups (δ 4.5–5.5 ppm, exchangeable) and methylene/methyl protons (δ 1.2–1.5 ppm).
  • Stereochemical Differentiation: Use NOESY or COSY to resolve spatial proximity between the thiazole methyl group and the diol backbone .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Crystal Growth: Use slow evaporation from a polar solvent (e.g., ethanol/water) to obtain single crystals.
  • Data Collection: Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement: Use SHELXL ( ) for structure solution. For dinuclear complexes, apply twin refinement if data shows pseudo-merohedral twinning (common in diol derivatives, ).
  • Validation: Check R-factor (<5%) and electron density maps for disordered regions. Compare bond lengths/angles with similar structures (e.g., cobalt(III) complexes in ) .

Advanced: What computational strategies predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Docking Workflow:
    • Target Preparation: Retrieve a protein structure (e.g., PDB ID 3JJ, ) and prepare it via protonation and energy minimization.
    • Ligand Preparation: Generate 3D conformers of the compound using Open Babel and assign charges (AM1-BCC).
    • Docking: Use AutoDock Vina or GOLD. For thiazole-containing analogs, prioritize π-π stacking with aromatic residues (e.g., Phe, Tyr) and hydrogen bonding with the diol group ( ).
  • Validation: Compare docking poses with experimental co-crystal structures (e.g., ) .

Advanced: How to analyze reaction intermediates during synthesis using LC-MS?

Methodological Answer:

  • Column: C18 reversed-phase (3.5 µm, 2.1 × 50 mm).
  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 5–95% B over 10 minutes.
  • MS Settings: ESI+ mode, m/z 200–800. Monitor ions corresponding to expected intermediates (e.g., imine adducts at m/z 280–300).
  • Data Interpretation: Use high-resolution MS (HRMS) to confirm molecular formulas. Compare fragmentation patterns with synthetic standards ( ) .

Advanced: What strategies separate enantiomers of this compound using chiral chromatography?

Methodological Answer:

  • Chiral Stationary Phase: Use a Chiralpak IA or IB column (amylose-based) for diol derivatives.
  • Mobile Phase: Hexane/isopropanol (80:20 v/v) with 0.1% diethylamine.
  • Conditions: Flow rate 1 mL/min, UV detection at 254 nm.
  • Optimization: Adjust isopropanol percentage (±5%) to resolve enantiomers. Validate with circular dichroism (CD) spectroscopy or polarimetry ( ).
    Note: Chiral separation is critical for studying stereospecific biological activity .

Advanced: How to assess thermal stability and decomposition pathways via TGA/DSC?

Methodological Answer:

  • Instrumentation: TGA/DSC under nitrogen (20 mL/min), heating rate 10°C/min.
  • Analysis:
    • TGA: Monitor mass loss at 150–250°C (dehydration of diol) and 300–400°C (thiazole ring decomposition).
    • DSC: Identify endothermic peaks (melting) and exothermic events (degradation).
  • Kinetics: Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) for decomposition .

Basic: What spectroscopic techniques confirm the compound’s purity post-synthesis?

Methodological Answer:

  • IR Spectroscopy: Look for NH/OH stretches (3200–3500 cm⁻¹) and thiazole C=N (1650–1680 cm⁻¹).
  • NMR: Ensure absence of extraneous peaks (e.g., unreacted aldehyde protons at δ 9–10 ppm).
  • Elemental Analysis: Compare experimental C/H/N/S percentages with theoretical values (deviation <0.3%) ( ).

Advanced: How does the compound’s structure influence its solubility in aqueous vs. organic solvents?

Methodological Answer:

  • Solubility Testing: Prepare saturated solutions in water, ethanol, DMSO, and chloroform. Filter and quantify via UV-Vis (λmax ~270 nm for thiazole).
  • QSAR Modeling: Correlate logP (calculated via ChemDraw) with experimental solubility. The diol group enhances aqueous solubility, while the thiazole ring increases lipophilicity ( ).

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Reactor Design: Use jacketed reactors with precise temperature control (±1°C) to avoid racemization.
  • Catalyst Optimization: Replace potassium tert-butoxide with milder bases (e.g., NaHCO3) in polar aprotic solvents (DMF) for large-scale reactions ( ).
  • In-line Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress and intermediates .

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